(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-18-16(20)15(11-17)10-12-3-2-4-14(9-12)13-5-7-19-8-6-13/h2-10H,1H3,(H,18,20)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHHWAWJFNYNML-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=CC=C1)C2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC(=CC=C1)C2=CC=NC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(3-pyridin-4-ylphenyl)acrylic acid and methylamine.
Formation of the Amide Bond: The carboxylic acid group of 3-(3-pyridin-4-ylphenyl)acrylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate then reacts with methylamine to form the amide bond.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyridine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Prop-2-enamide Derivatives
Key Structural Differences :
- Electronic Properties: The cyano group at C2 acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated system, which may enhance electrophilic reactivity compared to non-cyano analogs like compound 10 .
Table 2: Experimental and Predicted Properties
Key Findings :
- Lipophilicity : The pyridinyl group in the target compound may reduce LogD₇.₄ compared to compound 10’s trifluoromethyl group, which enhances membrane permeability .
- Bioactivity : Structural analogs with meta-substituted aryl groups (e.g., compound 10) show higher antimicrobial activity, suggesting that the target compound’s pyridinylphenyl group could be optimized by introducing electron-withdrawing substituents .
Biological Activity
(E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide, also known by its CAS number 1436370-62-5, is an organic compound classified under nitriles. Its structure features a cyano group and a pyridine ring, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1436370-62-5 |
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The cyano and pyridine groups are critical for binding to proteins or enzymes, which can lead to the modulation of various biochemical pathways. This interaction may result in either inhibition or activation of specific biological processes, making it a valuable compound for therapeutic exploration.
Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures have shown promise in reducing inflammation markers such as cytokines (IL-1β and TNFα) in cell cultures and animal models .
- Anticancer Properties : Investigations into related compounds have revealed potential anticancer effects, likely due to their ability to interfere with cell signaling pathways involved in proliferation and apoptosis.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of structurally related compounds in macrophage cultures. Results indicated a significant reduction in nitrite production and cytokine synthesis at non-cytotoxic concentrations, suggesting that this compound could similarly modulate inflammatory responses .
Study 2: Molecular Docking
Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymes implicated in inflammatory responses. These studies identified key interactions that may underlie its biological activity, providing insights into its mechanism of action .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-Cyano-N-methyl-3-(3-pyridin-3-ylphenyl)prop-2-enamide | Similar cyano and pyridine groups | Moderate anti-inflammatory |
| (E)-2-Cyano-N-methyl-3-(3-pyridin-5-ylphenyl)prop-2-enamide | Different pyridine positioning | Limited data available |
The positioning of the pyridine ring significantly influences the binding affinity and selectivity towards molecular targets, which distinguishes this compound from its analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for (E)-2-Cyano-N-methyl-3-(3-pyridin-4-ylphenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer :
-
Substitution and Condensation Reactions : Start with halogenated aromatic precursors (e.g., 3-chloro-4-fluoronitrobenzene) and pyridinyl alcohols under alkaline conditions to form intermediates via nucleophilic substitution. Follow with iron powder reduction under acidic conditions to generate aniline derivatives, then condense with cyanoacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) .
-
Microwave-Assisted Synthesis : Improve yield and regioselectivity using microwave irradiation for stepwise amidation and cyano-group introduction, as demonstrated for structurally similar enamide derivatives .
-
Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., DMAP for acyl transfer) to minimize byproducts.
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | 2-Pyridinemethanol, K₂CO₃, DMF, 80°C | 75–85 | |
| Reduction | Fe powder, HCl, EtOH, reflux | 90 | |
| Condensation | Cyanoacetic acid, EDCI, RT | 60–70 |
Q. How can X-ray crystallography determine the crystal structure of this compound, and what software tools are essential?
- Methodological Answer :
-
Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect φ and ω scans at 100 K. Resolve reflections with SHELXT for structure solution .
-
Refinement : Refine using SHELXL (for small molecules) with full-matrix least-squares on F². Apply anisotropic displacement parameters and validate with PLATON .
-
Visualization : Generate ORTEP diagrams using ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .
- Example Crystallographic Parameters :
| Parameter | Value (from analogous compound) | Reference |
|---|---|---|
| Space Group | P21/c (Monoclinic) | |
| a, b, c (Å) | 12.0639, 19.983, 6.3960 | |
| β (°) | 94.870 | |
| R-factor | 0.060 (R₁) |
Q. What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR : Analyze ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
- Pyridinyl protons: δ 8.5–9.0 ppm (doublets).
- Enamide protons: δ 6.5–7.5 ppm (coupling constant J = 12–16 Hz for E-isomer).
- Cyano group: δ 110–120 ppm in ¹³C .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺. Fragmentation patterns (e.g., loss of cyano group) aid structural validation .
- IR Spectroscopy : Confirm C≡N stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can hydrogen bonding patterns and graph set analysis predict crystal packing and stability?
- Methodological Answer :
- Graph Set Analysis : Use Mercury or PLATON to identify hydrogen-bonding motifs (e.g., R₂²(8) rings from N–H···O=C interactions). Classify patterns (e.g., chains, rings) to predict packing efficiency .
- Stability Implications : Strong N–H···N(pyridinyl) interactions may stabilize the E-configuration. Compare with analogs lacking pyridinyl groups to assess π-π stacking contributions .
Q. What strategies resolve discrepancies between computational and experimental crystallographic data?
- Methodological Answer :
- DFT Optimization : Perform gas-phase geometry optimization (e.g., B3LYP/6-31G*) and compare with experimental bond lengths/angles. Address discrepancies (e.g., torsional strain) by refining solvent effect models .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins. Validate with Rₛₜd and Flack parameters .
Q. In biological activity assays, what considerations are critical for evaluating target interactions?
- Methodological Answer :
- Structural Analogues : Compare with (E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, which showed antistaphylococcal activity (MIC 0.15 µM). Test against Gram-positive bacteria via microdilution assays .
- Metabolic Stability : Assess hepatic microsomal clearance using LC-MS. Monitor demethylation or pyridinyl oxidation metabolites .
- Target Docking : Use AutoDock Vina to model interactions with eIF2α or kinases. Prioritize residues forming hydrogen bonds with the cyano and amide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
